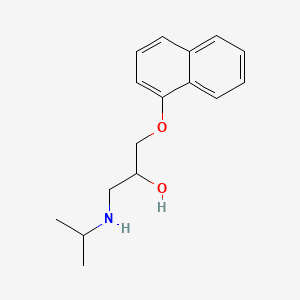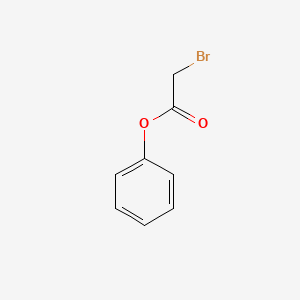
Phenyl bromoacetate
Overview
Description
Phenyl bromoacetate is an aromatic ester . It has a linear formula of BrCH2CO2C6H5 . The CAS Number for this compound is 620-72-4 .
Synthesis Analysis
This compound may be employed as an alkylation reagent in the preparation of 2-(phenoxycarbonyl)methyl triazoles . It may also be used in the synthesis of the A-ring of cylindrospermopsin .Molecular Structure Analysis
The molecular formula of this compound is C8H7BrO2 . Its molecular weight is 215.04 .Chemical Reactions Analysis
This compound can be used in various chemical reactions. For instance, it can be employed as an alkylation reagent in the preparation of 2-(phenoxycarbonyl)methyl triazoles . It may also be used in the synthesis of the A-ring of cylindrospermopsin .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a boiling point of 134 °C/15 mmHg (lit.) and a melting point of 31-33 °C (lit.) . The density of this compound is 1.508 g/mL at 25 °C (lit.) .Scientific Research Applications
Trifluoromethylation of Alcohols : Phenyl bromodifluoroacetate, a variant of phenyl bromoacetate, is used in a copper-catalyzed deoxytrifluoromethylation reaction to convert alcohols into trifluoromethanes. This process aids in synthesizing biologically active molecules and is beneficial for medicinal, agricultural, and materials chemists (de Azambuja et al., 2019).
Synthesis of Phenyl Pyrazolyl Sulfides : Methyl bromoacetate, a related compound to this compound, has been used in alkylation reactions with 4-(phenylthio)-1H-pyrazol-5-ols to produce phenyl pyrazolyl sulfides, which show potential biological activity (Vydzhak et al., 2017).
Aspartic Acid Synthesis : Phenyl [2-13C]bromoacetate, derived from this compound, was used in the asymmetric synthesis of l-[2-13C]aspartic acid, starting from sodium [2-13C]acetate. This method is significant for producing labeled amino acids for research purposes (Takatori et al., 1999).
Haloacetic Acid Speciation in Water Treatment : this compound derivatives have been synthesized and used as standards in studies investigating the formation of haloacetic acids during water treatment, a critical aspect of environmental chemistry (Cowman & Singer, 1996).
Synthesis of Alpha,Beta-Unsaturated Aldehydes : this compound has been utilized in a novel protocol involving the alpha,beta-dehydrogenation of aldehydes. This method is significant for organic synthesis and the development of new organic compounds (Vasil'ev & Engman, 2000).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known to be used as an alkylation reagent in the preparation of 2-(phenoxycarbonyl)methyl triazoles . Alkylation is a process where an alkyl group is transferred from one molecule to another. The alkyl group in phenyl bromoacetate likely interacts with other molecules, making them the targets of its action.
Mode of Action
This compound interacts with its targets through a process known as alkylation . In this process, an alkyl group from the this compound molecule is transferred to another molecule, which could lead to significant changes in the latter’s structure and function.
Biochemical Pathways
This compound is involved in the synthesis of 2-(phenoxycarbonyl)methyl triazoles . It may also be used in the synthesis of the A-ring of cylindrospermopsin . These compounds have various applications in medicinal chemistry and life science research.
Pharmacokinetics
Its physical properties such as boiling point (134 °c/15 mmhg), melting point (31-33 °c), and density (1508 g/mL at 25 °C) are known . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
Its use in the synthesis of various compounds suggests that it can significantly alter the structure and function of molecules it interacts with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in ethanol and ether, and insolubility in water, can affect its distribution and availability in different environments . Furthermore, its storage conditions (cool place, tightly closed container, dry and well-ventilated place, under inert gas) can also influence its stability .
properties
IUPAC Name |
phenyl 2-bromoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-6-8(10)11-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWYUCGVQMZMGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001004566 | |
| Record name | Phenyl bromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001004566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
620-72-4 | |
| Record name | Phenyl bromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001004566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl Bromoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





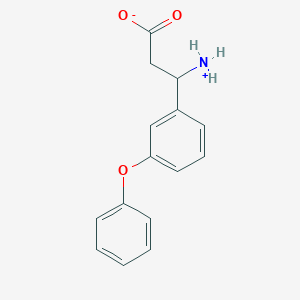

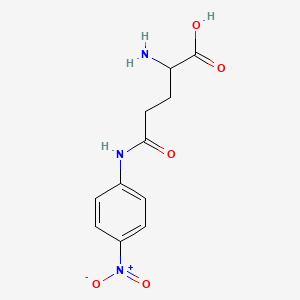


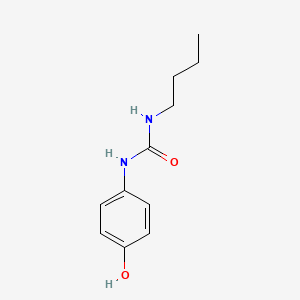
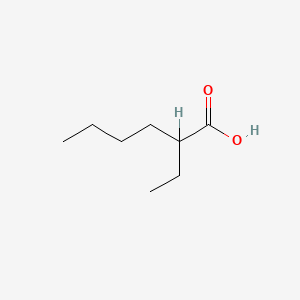
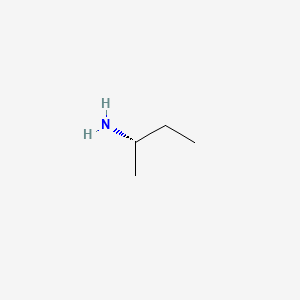

![N~2~-[(benzyloxy)carbonyl]glutamine](/img/structure/B7771341.png)
